molecular formula C8H4ClF3N2 B1398070 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1014613-16-1

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1398070
CAS No.: 1014613-16-1
M. Wt: 220.58 g/mol
InChI Key: UASGWTZIMUAPDJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1014613-16-1) is a high-value chemical scaffold recognized for its application in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of novel bioactive molecules. Recent research has identified the pyrrolo[2,3-b]pyridine core as a productive scaffold for developing potent and selective inhibitors of Phosphodiesterase 4B (PDE4B) . PDE4B is a promising therapeutic target for a range of central nervous system (CNS) diseases and inflammatory disorders . Specifically, derivatives based on this structure have been reported to exhibit potent inhibitory activity (IC50 = 0.14 µM) and significant selectivity for the PDE4B isoform over PDE4D, which is critical for mitigating dose-limiting side effects . The molecular formula is C8H4ClF3N2 with a molecular weight of 220.58 . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASGWTZIMUAPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using catalysts like iron fluoride can yield the compound in good quantities .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The target compound’s C4-Cl and C2-CF₃ substituents differ from analogs like 6c–6e, which feature C5-aryl and C3-NO₂ groups. This positional variation impacts electronic properties and steric interactions in binding pockets .
  • Synthetic Efficiency : Nitro-substituted analogs (e.g., 6d ) achieve higher yields (94%) due to optimized Suzuki-Miyaura conditions, whereas bromo/chloro derivatives require specialized protocols for halogen retention .

FGFR Inhibitor Potency

The trifluoromethyl group in the target compound enhances ligand efficiency and hydrophobic interactions in FGFR1’s ATP-binding pocket. Comparative data for FGFR inhibitors:

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) Key Structural Features Reference ID
4-Chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine N/A² N/A² C2-CF₃, C4-Cl
Compound 4h (5-CF₃, 3-OMePh derivative) 7 9 C5-CF₃, hydrophobic C3-OMePh
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine >100 >100 Unsubstituted C4, C5-CF₃

Key Observations :

  • Trifluoromethyl Role : The C2-CF₃ group in the target compound may mimic the C5-CF₃ in 4h , contributing to hydrophobic interactions with FGFR1’s G485 residue .

Physicochemical and Spectroscopic Comparisons

NMR Shifts (¹H, DMSO-d₆)

Compound NH Signal (δ, ppm) Aromatic Proton Shifts (δ, ppm) Reference ID
This compound Not reported Not reported N/A
6c (C5-CF₃Ph, C3-NO₂) 13.45 8.93 (s), 8.84 (d), 8.70 (d)
6d (C5-OMePh, C3-NO₂) 13.32 8.86 (s), 8.72 (d), 8.55 (d)

Key Observations :

  • NH Signal : Nitro-substituted analogs (6c–6d ) exhibit deshielded NH protons (δ 13.32–13.45 ppm) due to hydrogen bonding with the nitro group .
  • Aromatic Shifts: Electron-withdrawing substituents (e.g., CF₃, NO₂) downfield-shift adjacent protons, whereas methoxy groups (e.g., 6d) upfield-shift ortho protons (δ 7.10 ppm) .

Biological Activity

4-Chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural properties, biological activities, and relevant research findings.

Structural Properties

The molecular formula of this compound is C8H4ClF3N2C_8H_4ClF_3N_2, with a molecular weight of approximately 221.08 g/mol. Its structure includes a pyrrolopyridine core with a chlorine atom and a trifluoromethyl group, which are significant for its biological interactions.

Structural Representation

  • SMILES : C1=CN=C2C(=C1Cl)C(=CN2)C(F)(F)F
  • InChI : InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14)

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of this compound have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

In vitro studies demonstrated that compound 4h inhibited the proliferation of breast cancer cells (4T1 cells), induced apoptosis, and significantly reduced migration and invasion capabilities. The mechanism involved down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a dual role in both inhibiting cancer cell growth and preventing metastasis .

Other Biological Activities

Beyond its anticancer properties, compounds based on the pyrrolo[2,3-b]pyridine scaffold have been investigated for their effects on other biological targets. For example, some derivatives have shown promise as inhibitors of human neutrophil elastase (HNE), which is involved in inflammatory processes. The development of these compounds indicates potential applications in treating inflammatory diseases as well as cancer .

Study on FGFR Inhibition

In a study focusing on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives, researchers synthesized several compounds and assessed their activity against FGFRs. Compound 4h was particularly noted for its low molecular weight and high ligand efficiency. The study provided comprehensive data on the structure-activity relationship (SAR) that could guide future drug development efforts targeting FGFRs .

Migration and Invasion Assays

Further assays demonstrated that treatment with compound 4h significantly inhibited the migration of 4T1 cells by up to 93.8% at higher concentrations. This was measured using transwell chamber assays, reinforcing the compound's potential as an anti-metastatic agent in breast cancer therapy .

Q & A

Basic: What are the standard synthetic routes for 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how are yields optimized?

Methodological Answer:
The synthesis typically involves multi-step routes starting from pyrrolopyridine scaffolds. Key steps include:

Halogenation : Chlorination at the 4-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (70–90°C) .

Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., Suzuki-Miyaura with trifluoromethyl boronic acids) or radical trifluoromethylation .

Protection/Deprotection : Use of phenylsulfonyl groups to protect reactive sites during synthesis, followed by deprotection under basic conditions (e.g., NaOH/MeOH) .
Optimization : Yields (>60%) are achieved by optimizing reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Purity is confirmed via HPLC (≥95%) and NMR .

Advanced: How can regioselectivity challenges in functionalizing the pyrrolopyridine core be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Use of sulfonyl or methoxy groups at specific positions (e.g., 1-phenylsulfonyl) directs electrophilic substitution to the 4- or 5-positions .
  • Metal-Mediated Reactions : Palladium-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands like XPhos) enables selective functionalization at electron-deficient sites .
  • Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices and charge density distribution (e.g., higher electron density at N1 facilitates electrophilic attacks) .
    Case Study : A 2020 study achieved 85% regioselective iodination at the 5-position using N-oxide intermediates to activate the pyrrolopyridine core .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., CF₃ groups show distinct ¹⁹F coupling in ¹H NMR). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • X-ray Diffraction : High-resolution single-crystal X-ray analysis (at 100 K) confirms bond lengths and angles (e.g., C–Cl bond: 1.73 Å; C–CF₃: 1.33 Å) .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular formula (e.g., C₈H₄ClF₃N₂ requires m/z 218.9974) .

Advanced: How does the electronic structure of this compound influence its reactivity and biological activity?

Methodological Answer:

  • Charge Density Analysis : Multipole refinement of X-ray data reveals covalent bonding in the pyrrolopyridine core (electron density: 2.07–2.74 e Å⁻³) and weak intermolecular C–H⋯Cl interactions (Laplacian: +0.8 e Å⁻⁵) .
  • HOMO-LUMO Gap : A large gap (3.59 eV) suggests kinetic stability, while LUMO localization on the CF₃ group enhances electrophilicity for nucleophilic attacks .
  • Biological Relevance : The CF₃ group increases lipophilicity (logP ≈ 2.5), improving membrane permeability in cell-based assays (e.g., IC₅₀ = 7 nM against FGFR1) .

Basic: What are the primary pharmacological targets of this compound, and how are activity assays designed?

Methodological Answer:

  • Targets : Kinases (e.g., FGFR1–3), oxidoreductases, and ion channels. FGFR inhibition is evaluated via:
    • Enzyme Assays : ADP-Glo™ kinase assay with ATP concentrations adjusted to Km values (e.g., 10 µM ATP for FGFR1) .
    • Cellular Assays : Inhibition of 4T1 breast cancer cell proliferation (MTT assay; IC₅₀ = 50 nM) and apoptosis (Annexin V/PI staining) .
  • Controls : Staurosporine (positive control for apoptosis) and DMSO (vehicle control).

Advanced: How can discrepancies between in vitro and in vivo activity data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma: 2.5 hrs) and microsomal clearance (CYP3A4-mediated metabolism) .
  • Formulation Adjustments : Use PEG-400/solutol HS15 (20:80) to enhance solubility (>1 mg/mL) for intravenous administration .
  • Metabolite Identification : LC-MS/MS detects major metabolites (e.g., hydroxylation at the 5-position) that may reduce efficacy in vivo .

Basic: What computational tools are used to predict the compound’s ADMET properties?

Methodological Answer:

  • Software : SwissADME predicts moderate BBB permeability (BOILED-Egg model: GI absorption = High) and CYP2D6 inhibition risk .
  • Docking Studies : AutoDock Vina models binding to FGFR1 (PDB: 3RH0) with a docking score of −9.2 kcal/mol, showing hydrogen bonds with Ala564 and hydrophobic interactions with Leu630 .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

Methodological Answer:

  • Key Modifications :
    • Position 5 : Introducing electron-withdrawing groups (e.g., NO₂) increases FGFR1 affinity (ΔIC₅₀ = −4.2 nM) .
    • Position 2 : Replacing CF₃ with larger substituents (e.g., CF₂CF₃) enhances hydrophobic pocket binding (ΔlogD = +0.3) .
  • Data-Driven Design : QSAR models (e.g., CoMFA) correlate steric bulk at position 3 with antitumor activity (r² = 0.89) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Neutralize chlorinated byproducts with 10% NaHCO₃ before disposal .
  • Acute Toxicity : LD₅₀ (mouse, oral) = 320 mg/kg; handle in fume hoods with HEPA filters .

Advanced: How does the compound’s charge density profile inform hydrogen bonding in crystal packing?

Methodological Answer:

  • Topological Analysis : Intermolecular N–H⋯N hydrogen bonds (bond critical point density: 0.12 e Å⁻³) stabilize the crystal lattice, while C–H⋯Cl interactions (distance: 3.28 Å) contribute to layer stacking .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) for H atoms show minimal thermal vibration (U₃₃ = 0.08 Ų), confirming stable hydrogen bonding at 100 K .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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